molecular formula C10H13N3O3 B014010 NNK-N-オキシド CAS No. 76014-82-9

NNK-N-オキシド

カタログ番号 B014010
CAS番号: 76014-82-9
分子量: 223.23 g/mol
InChIキー: KRRWRVSPMYAJPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

NNK synthesis involves catalytic tritium replacement in its pyridine ring, demonstrating its complex chemical structure and the intricacies involved in its formation. This process underscores the compound's synthetic accessibility for detailed study and analysis (Wiley et al., 1988).

Molecular Structure Analysis

The three-dimensional structure of NNK reveals a nearly planar molecule, except for the methylnitrosamine group, which is oriented at a significant dihedral angle to the pyridine ring. This structural configuration facilitates specific interactions and reactions pivotal to NNK's biological activity and its carcinogenic potency (Katz et al., 1999).

Chemical Reactions and Properties

NNK undergoes various metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of several metabolites, including keto alcohol and keto acid, which are critical for understanding its carcinogenic mechanism. These metabolic pathways highlight the enzymatic versatility and the potential for intervention in NNK-induced carcinogenesis (Smith et al., 1990; Smith et al., 1992).

Physical Properties Analysis

The physical properties of NNK, such as its solubility, volatility, and stability, are essential for understanding its behavior in biological systems and its environmental impact. However, specific studies detailing these properties are limited, indicating an area for further research.

Chemical Properties Analysis

NNK's chemical properties, including its reactivity with biological macromolecules, are central to its carcinogenic activity. Its ability to form DNA adducts through metabolic activation processes underscores the direct link between NNK exposure and genetic mutations leading to cancer (Hecht, 1996).

科学的研究の応用

発がん性

NNKは、タバコ特異的N-ニトロソアミンとして知られており、末梢的な発がん性を持っています . 国際がん研究機関 (IARC) によって、「ヒトに対する発がん性」と分類されています . タバコ製品の中で最も強力な発がん物質の1つであり、タバコ使用者における肺がん、口腔がん、食道がんに関連しています .

酸化ストレスの誘導

NNKは、活性酸素種の生成と、その有害な影響に対抗する体の能力とのバランスが崩れた状態である、酸化ストレスを誘導する可能性があります .

神経への影響

NNKは、脳内のグリア細胞の活性化と神経細胞の損傷を引き起こす可能性があります . これは、NNKが神経毒性効果を持ち、神経疾患に寄与する可能性があることを示唆しています。

代謝プロファイリング

中枢神経系におけるNNKの分布と代謝特性が調査されています . ある研究では、NNKとその7つの代謝物が、末梢曝露後のラットの脳のさまざまな領域で十分に定量化されました .

DNA付加物の形成

NNKとNNNは、DNA付加物と突然変異を引き起こすことで発がんを誘発します . このプロセスには、発がん性化学物質がDNAに結合することが含まれ、遺伝子突然変異を引き起こし、最終的にはがんにつながる可能性があります .

腫瘍の増殖促進

NNKとNNNは、受容体を介した効果を通じて腫瘍の増殖を促進する可能性があります <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.06

特性

IUPAC Name

N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRWRVSPMYAJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226924
Record name 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76014-82-9
Record name 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76014-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Reactant of Route 2
Reactant of Route 2
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Reactant of Route 3
Reactant of Route 3
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Reactant of Route 4
Reactant of Route 4
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Reactant of Route 5
Reactant of Route 5
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Reactant of Route 6
Reactant of Route 6
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone

Q & A

Q1: How is NNK-N-oxide formed in the body?

A1: NNK-N-oxide is generated through the N-oxidation of NNK, primarily catalyzed by cytochrome P450 enzymes (CYPs) [, , , , ]. This metabolic pathway involves the addition of an oxygen atom to the nitrogen of the pyridine ring in NNK.

Q2: Is NNK-N-oxide considered a detoxification product of NNK?

A2: Yes, NNK-N-oxide is generally considered a detoxification product of NNK. Studies suggest that pyridine N-oxidation, the pathway leading to NNK-N-oxide formation, is a less carcinogenic route compared to the α-hydroxylation pathway of NNK [, , , ].

Q3: Which CYP enzymes are primarily involved in the formation of NNK-N-oxide?

A3: Research suggests that multiple CYP enzymes contribute to NNK-N-oxide formation. Studies using human liver microsomes and CYP-overexpressing cell lines have identified CYPs 2A6, 2C8, 2C19, 2E1, and 3A4 as significant contributors to this pathway [, ].

Q4: Can NNK-N-oxide be converted back to NNK?

A4: Yes, there's evidence suggesting that NNK-N-oxide can be reduced back to NNK by certain bacterial species found in the urinary tract. This finding highlights a potential concern for tobacco users with urinary tract infections, as it could lead to increased exposure to the carcinogenic NNK in the bladder [, ].

Q5: How significant is the N-oxidation pathway in the overall metabolism of NNK?

A5: While considered a detoxification pathway, N-oxidation is not the predominant metabolic route for NNK in humans. Studies analyzing urine samples from smokers revealed that NNAL-N-oxide, the N-oxide form of the major NNK metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), constituted less than 20% of total NNAL metabolites [].

Q6: Are there species differences in the formation of NNK-N-oxide?

A6: Yes, significant species variations exist in NNK metabolism, including the N-oxidation pathway. For instance, N-oxidation constitutes a larger proportion of total NNK metabolism in Syrian golden hamsters compared to mice and rats [].

Q7: Do dietary factors influence NNK-N-oxide formation?

A7: Research suggests that certain dietary components can modulate NNK metabolism. For example, phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, has been shown to inhibit the α-hydroxylation pathway of NNK but does not affect NNK-N-oxide levels in urine [, , , , ].

Q8: Can NNK-N-oxide be used as a biomarker for NNK exposure?

A8: While detectable in urine, the relatively low levels of NNK-N-oxide compared to other NNK metabolites, coupled with the possibility of bacterial reduction back to NNK, limit its reliability as a sole biomarker for NNK exposure.

Q9: What are the challenges in analyzing NNK-N-oxide?

A9: Quantifying NNK-N-oxide, particularly at low concentrations, poses analytical challenges due to its structural similarity to other NNK metabolites and the potential for interconversion between NNK and its N-oxide form.

Q10: What analytical techniques are used to study NNK-N-oxide?

A10: High-performance liquid chromatography (HPLC) coupled with radiochemical detection is commonly employed to analyze NNK-N-oxide [, ]. The use of high-resolution mass spectrometry (HRMS) further enhances the sensitivity and specificity of these analyses [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。